molecular formula C14H10N2O2 B2423609 N-(isoxazol-4-yl)-1-naphthamide CAS No. 1396758-43-2

N-(isoxazol-4-yl)-1-naphthamide

Cat. No.: B2423609
CAS No.: 1396758-43-2
M. Wt: 238.246
InChI Key: AAROAVVXAPHHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isoxazol-4-yl)-1-naphthamide is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. Compounds featuring a naphthamide core, similar to this one, have been identified in scientific literature as scaffolds for developing potent enzyme inhibitors. Specifically, naphthamides have been explored as potent, ATP-competitive small-molecule inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, a primary target in anti-angiogenesis cancer research . These inhibitors often function by binding to the DFG-out conformation of the kinase, penetrating an extended hydrophobic pocket and forming key hydrogen bonds with amino acid residues in the catalytic site . The isoxazole moiety is a privileged structure in medicinal chemistry, known to contribute to favorable physicochemical properties and bioactivity . Researchers may find this compound valuable as a building block in medicinal chemistry programs, particularly for synthesizing and evaluating new molecules targeted at kinase-driven diseases. Handling should only be performed by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,2-oxazol-4-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(16-11-8-15-18-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAROAVVXAPHHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Isoxazol 4 Yl 1 Naphthamide and Its Derivatives

Strategies for Isoxazole (B147169) Ring Formation within Naphthamide Frameworks

The formation of the isoxazole ring is a critical step in the synthesis of the target compound. Methodologies for constructing this heterocyclic system often involve cycloaddition reactions or cyclization of linear precursors. These strategies can be adapted to incorporate the desired naphthyl and amide functionalities.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkene or an alkyne. chemrxiv.org This approach offers a high degree of control over the regioselectivity of the resulting isoxazole ring.

The reaction of nitrile oxides with alkynes directly yields isoxazoles, while reaction with alkenes produces isoxazolines, which can be subsequently oxidized to isoxazoles. The regioselectivity of the cycloaddition is a key consideration, with the reaction of terminal alkynes with nitrile oxides typically yielding 3,5-disubstituted isoxazoles. organic-chemistry.org However, the synthesis of 3,4-disubstituted isoxazoles, which is relevant for the target compound's "isoxazol-4-yl" moiety, can also be achieved. For instance, cycloadditions of copper(I) acetylides with nitrile oxides have been shown to reliably produce 3,4-disubstituted isoxazoles. nih.gov

The versatility of this method allows for the introduction of various substituents onto the isoxazole ring by choosing appropriately substituted nitrile oxides and dipolarophiles. For the synthesis of N-(isoxazol-4-yl)-1-naphthamide, a plausible route would involve the cycloaddition of a nitrile oxide with an alkyne bearing a precursor to the amine functionality at the 4-position, followed by acylation with 1-naphthoyl chloride.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

Nitrile Oxide PrecursorDipolarophileCatalyst/ConditionsProductReference
Aromatic AldoximeTerminal AlkyneChloramine-T3,5-Disubstituted Isoxazole nih.gov
Hydroximoyl ChloridesTerminal AlkynesCopper(I)3,5-Disubstituted Isoxazoles organic-chemistry.org
(α)-chlorooximesLithiated Alkyl Nitriles-4-Alkyl-5-aminoisoxazoles beilstein-journals.orgmdpi.com
Aromatic AldoximeElectron-deficient Alkenes-3,5-Disubstituted Isoxazoles nih.gov

Nitrile oxides are often unstable and are typically generated in situ from stable precursors to avoid their isolation. Common methods for the in situ generation of nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides with a base, the oxidation of aldoximes, or the dehydration of nitroalkanes. nih.gov

The oxidation of aldoximes is a particularly common and convenient method. A variety of oxidizing agents have been employed for this purpose, including sodium hypochlorite (B82951) (bleach), chloramine-T, and hypervalent iodine reagents. nih.gov For example, the use of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) allows for the efficient generation of nitrile oxides from aldoximes under mild conditions. organic-chemistry.org The in situ generated nitrile oxide can then react immediately with a dipolarophile present in the reaction mixture to form the isoxazole or isoxazoline (B3343090) ring. nih.gov This one-pot nature makes the process highly efficient for creating libraries of substituted isoxazoles. nih.gov

Annulation Reaction Approaches

Annulation reactions provide another strategic pathway to the isoxazole core. These reactions involve the formation of a ring onto a pre-existing molecular framework. A copper-catalyzed annulation reaction has been reported for the synthesis of isoxazole derivatives from alkenes and an oxazete generated in situ from N-alkyl(aryl)-1-(methylthio)-2-nitroethenamine. nih.gov This method demonstrates the construction of the isoxazoline ring, which can be a precursor to isoxazoles. While not a direct synthesis of this compound, the principle of annulation to form the isoxazole ring is a valuable strategy that could be adapted.

Another approach involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632), which is a classic method for isoxazole synthesis. mdpi.com This can be considered a type of condensation-annulation reaction. The versatility of the 1,3-dicarbonyl component allows for the introduction of various substituents on the resulting isoxazole ring.

Cyclodehydration Protocols

Cyclodehydration reactions offer a means to form the isoxazole ring by removing a molecule of water from a suitable acyclic precursor. A common strategy involves the cyclization of β-hydroxy ketoximes. While direct examples leading to this compound are not prevalent in the literature, the fundamental reaction is well-established.

The synthesis of 3-isoxazolols from β-keto esters and hydroxylamine often involves a cyclization step that can be viewed as a form of cyclodehydration. This reaction, however, can sometimes lead to the formation of the isomeric 5-isoxazolone as a byproduct. A method to circumvent this involves the use of N,O-diBoc-protected β-keto hydroxamic acids, which upon treatment with hydrochloric acid, cyclize to the corresponding 5-substituted 3-isoxazolols without the formation of byproducts.

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a widely used one-pot method for synthesizing isoxazole-5(4H)-ones, which involves a condensation and subsequent cyclization that can be considered a cyclodehydration process. organic-chemistry.org

Oxidative Cyclization Methods

Oxidative cyclization methods provide a direct route to isoxazoles from unsaturated precursors by forming the N-O bond of the isoxazole ring through an oxidation process. A facile strategy for the synthesis of isoxazoles involves the oxidation of propargylamines to the corresponding oximes, followed by a copper(I) chloride-mediated intramolecular cyclization. nih.govmdpi.com This one-pot protocol is efficient and tolerates a wide range of functional groups, providing a regiospecific route to 5-substituted and 3,5-disubstituted isoxazoles. nih.govmdpi.com

The intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes can be efficiently catalyzed by hypervalent iodine(III) species to afford polycyclic isoxazole derivatives. This method highlights the potential for creating complex fused-ring systems containing the isoxazole moiety.

Approaches for Naphthamide Moiety Synthesis

The formation of the naphthamide scaffold, specifically the amide linkage between the naphthalene (B1677914) and isoxazole rings, is a critical step. This is typically achieved through classical condensation reactions or modern metal-catalyzed cross-coupling methods.

The most direct and widely used method for forming the amide bond in this compound is the condensation reaction between a 1-naphthoic acid derivative and 4-aminoisoxazole (B111107). This transformation, while formally a dehydration reaction, rarely proceeds by simply heating the carboxylic acid and amine together due to the high temperatures required. Instead, it necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A variety of coupling reagents are employed to generate a highly reactive acyl intermediate in situ, which is then readily converted to the amide under mild conditions. These reagents effectively convert the hydroxyl group of the carboxylic acid into a better leaving group. A methodology for amidating carboxylic acids involves the in-situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents. researchgate.net Another efficient condensing agent used for synthesizing carboxamides is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been successfully used to produce novel naphthoquinone amides in high yields. nih.gov

The general reaction can be summarized as follows:

Step 1: Activation. The carboxylic acid (1-naphthoic acid) reacts with a coupling agent to form an activated intermediate (e.g., an acyl halide, active ester, or acylphosphonium salt).

Step 2: Nucleophilic Attack. The amine (4-aminoisoxazole) attacks the carbonyl carbon of the activated intermediate.

Step 3: Elimination. The leaving group is eliminated, forming the stable amide bond.

Table 1: Common Condensing Agents for Amide Bond Formation

Coupling Agent Category Example Reagent Mechanism of Action
Carbodiimides Dicyclohexylcarbodiimide (DCC) Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Phosphonium Salts BOP, PyBOP Forms an active ester by reacting with the carboxylate, facilitating amine attack.
Triazine Derivatives DMTMM Activates the carboxylic acid for efficient condensation with amines to form carboxamides. nih.gov
In-situ Generated Salts Ph₃P / N-chlorophthalimide Forms chloro- and imido-phosphonium salts that activate the carboxylic acid. researchgate.net

Transition-metal catalysis offers a powerful alternative for constructing the C-N bond of the naphthamide moiety, often under milder conditions and with broader substrate scope than traditional methods. These reactions typically fall into the category of cross-dehydrogenative couplings or couplings involving pre-functionalized starting materials. nih.gov

Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination, are state-of-the-art methods for forming aryl C-N bonds. nih.govrhhz.net In the context of this compound synthesis, this could involve coupling 1-bromonaphthalene (B1665260) with 4-aminoisoxazole or, more commonly, coupling an aryl halide with the nitrogen of a 1-naphthamide.

More advanced strategies involve the direct C-H activation of the naphthalene ring. nih.gov Chelation-assisted C-H activation, where a directing group on the substrate coordinates to the metal catalyst, enables highly regioselective functionalization. nih.govresearchgate.net For instance, using a directing group at the C1 position of naphthalene can direct amination to specific positions on the aromatic ring. While direct C4-amination has been developed for 1-naphthylamine (B1663977) derivatives using directing groups like picolinamide, these methods highlight the potential for building complex naphthamides through targeted C-H functionalization. researchgate.net

Table 2: Examples of Metal-Catalyzed C-N Bond Forming Reactions

Reaction Type Metal Catalyst Typical Reactants Key Features
Buchwald-Hartwig Amination Palladium, Copper Aryl halide/triflate + Amine Widely applicable for C-N bond formation; requires pre-functionalized aryl component. nih.govrhhz.net
C-H Amination/Amidation Rhodium, Palladium, Copper, Silver Arene (with directing group) + Amine source Atom-economical as it avoids pre-functionalization of the arene; regioselectivity is controlled by the directing group. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of N Isoxazol 4 Yl 1 Naphthamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in drug design and medicinal chemistry to understand the relationship between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net By establishing a mathematical correlation between the structural or physicochemical properties of molecules and their activities, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent and selective drug candidates. imist.maresearchgate.net While specific QSAR studies on N-(isoxazol-4-yl)-1-naphthamide are not extensively documented in publicly available research, the principles of QSAR can be applied by examining studies on its constituent moieties: the isoxazole (B147169) ring and the naphthamide core. The anticancer potential of both isoxazole and naphthoquinone (a related naphthalenic structure) derivatives has been the subject of several QSAR investigations. nih.govnih.govnih.gov

QSAR Studies on Isoxazole Derivatives:

The isoxazole ring is a key pharmacophore in a variety of biologically active compounds, including those with anticancer properties. nih.govnih.gov QSAR studies on isoxazole derivatives have revealed that their biological activity is often influenced by a combination of electronic, steric, and hydrophobic factors. researchgate.net For instance, in a series of isoxazole-containing compounds, substitutions on the isoxazole ring or on attached phenyl rings can significantly modulate their cytotoxic effects. nih.gov

A hypothetical QSAR model for a series of anticancer isoxazole derivatives might be represented by an equation such as:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(Es)

Where:

IC₅₀ is the half-maximal inhibitory concentration, a measure of the compound's potency.

σ (Sigma) is Hammett's electronic parameter, representing the electron-donating or electron-withdrawing nature of a substituent.

logP is the logarithm of the octanol-water partition coefficient, a measure of the compound's hydrophobicity.

Es is Taft's steric parameter, which quantifies the steric bulk of a substituent.

β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis of a training set of molecules with known activities.

Research has shown that for some isoxazole derivatives, the presence of electron-withdrawing groups on an associated phenyl ring can enhance anticancer activity, suggesting a positive correlation with the σ parameter. nih.gov Similarly, optimal hydrophobicity is often crucial for cell membrane permeability and target engagement, meaning the logP term can have a significant impact on the predicted activity. nih.gov

QSAR Studies on Naphthoquinone and Naphthamide Derivatives:

The 1,4-naphthoquinone (B94277) core, structurally related to the naphthamide group in this compound, is present in many clinically used anticancer agents. nih.gov QSAR studies on 1,4-naphthoquinone derivatives have frequently highlighted the critical role of hydrophobicity in their cytotoxic activity against various cancer cell lines. nih.govnih.gov The cytotoxic effects of these compounds are often linked to their ability to generate reactive oxygen species (ROS) and inhibit enzymes like DNA topoisomerase-II. nih.gov

For a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, QSAR models have demonstrated a strong correlation between their cytotoxic activity and various molecular descriptors. nih.gov These models can help in predicting the activity of new derivatives and in understanding the structural requirements for enhanced potency. nih.gov

A QSAR study on a series of this compound derivatives would involve synthesizing a library of analogues with systematic variations at different positions of the molecule and evaluating their biological activity. The key positions for modification would include:

Substituents on the isoxazole ring.

Substituents on the naphthalene (B1677914) ring system.

Alterations to the amide linker.

Once the biological data (e.g., IC₅₀ values against a cancer cell line) is obtained, a QSAR model could be developed by calculating a range of molecular descriptors for each derivative. These descriptors could include:

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific steric parameters for substituents.

Hydrophobic Descriptors: logP and other measures of lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

The resulting QSAR model would provide valuable insights into the structure-activity relationships, enabling the design of more effective this compound-based therapeutic agents.

The following interactive tables present data from studies on related isoxazole and naphthoquinone derivatives, illustrating the principles of structure-activity relationships.

Table 1: Anticancer Activity of Isoxazole-Containing Chalcone (B49325) and Dihydropyrazole Derivatives mdpi.com

Compound IDCore StructureSubstitutionsAnticancer Activity (IC₅₀ in µg/mL)
26 Chalcone2,4,6-Trisubstituted Phenyl10
29 ChalconeDisubstituted Phenyl8
30 Chalcone-5 (Equipotent to Docetaxel)
39 Dihydropyrazole-4 (More active than Docetaxel)
41 Dihydropyrazole-9
44 Dihydropyrazole-5 (Equipotent to Docetaxel)
45 Dihydropyrazole-2 (More active than Docetaxel)

This table demonstrates that for this series of isoxazole-containing compounds, the dihydropyrazole core generally leads to better anticancer activity than the chalcone core. The activity of compounds 39 and 45 surpassed that of the standard drug Docetaxel. mdpi.com

Table 2: Cytotoxic Activity of 2-Substituted amino-3-chloro-1,4-naphthoquinone Derivatives nih.gov

Compound ID2-Amino SubstituentIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. HuCCA-1IC₅₀ (µM) vs. MOLT-3
8 m-acetylphenylamino4.7582.364-
9 p-acetylphenylamino--2.118

This data indicates that the position of the acetyl group on the phenylamino (B1219803) substituent influences the cytotoxic activity against different cancer cell lines. The meta-substituted derivative (8) was most potent against HepG2 and HuCCA-1 cell lines, while the para-substituted derivative (9) was most effective against the MOLT-3 cell line. nih.gov

Preclinical Pharmacological Investigations of N Isoxazol 4 Yl 1 Naphthamide Derivatives

In Vitro Efficacy Assessments

The initial stages of preclinical evaluation for N-(isoxazol-4-yl)-1-naphthamide derivatives have largely centered on in vitro assays to determine their biological activity across a spectrum of therapeutic targets. These studies are crucial for identifying lead compounds with the potential for further development.

Antiproliferative Activity Across Diverse Cancer Cell Lines

A significant body of research has been dedicated to exploring the anticancer potential of isoxazole (B147169) derivatives. These compounds have been tested against a panel of human cancer cell lines, revealing a range of antiproliferative activities.

The cytotoxic effects of various isoxazole-containing compounds have been evaluated against breast cancer (MCF-7), colon carcinoma (HCT116), and lung cancer (A549) cell lines. researchgate.netnih.gov For instance, novel 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives have been synthesized and assessed for their antiproliferative activities against a variety of cancer cell lines, including MCF-7 and others. nih.gov While some isoxazole derivatives demonstrated weak activity against MCF-7, others have shown more promising results. nih.gov The antiproliferative effects are often dependent on the specific substitutions on the isoxazole and naphthamide rings. researchgate.netnih.gov

In the context of glioma, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been investigated for their effects on glioblastoma cell lines U251-MG and T98G. nih.gov The study found that the antiproliferative activity was structure-dependent, with some analogues showing significant effects. nih.gov These compounds are being explored as potential anticancer agents that may act, at least in part, by inducing apoptosis. nih.gov

The impact of these derivatives on Human Umbilical Vein Endothelial Cells (HUVEC) is also a key area of investigation, although specific data for this compound derivatives on HUVEC proliferation is not extensively detailed in the provided search results. However, the broader class of isoxazole derivatives has been studied for its anti-angiogenic potential, which would involve effects on endothelial cells like HUVEC.

Antiproliferative Activity of Isoxazole Derivatives Against Various Cancer Cell Lines

Compound Type Cell Line Activity Reference
N-naphthoyl thioureas MCF-7, HCT116, A549 Potent cytotoxic effects researchgate.net
3,4-isoxazolediamide derivatives Glioma U251-MG, T98G Structure-dependent antiproliferative and pro-apoptotic activities nih.gov
5-methyl-3-phenylisoxazole-4-carboxamide derivatives MCF-7 Generally weak to moderate antiproliferative activities nih.gov
Enantiopure isoxazolidine (B1194047) derivatives MCF-7, A549 Significant inhibition nih.gov

Antimicrobial Spectrum of Activity

The antimicrobial properties of isoxazole derivatives have been investigated against a range of pathogenic bacteria. These studies aim to identify new chemical entities that could address the growing challenge of antimicrobial resistance.

The activity of isoxazole-containing compounds has been tested against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Bacillus subtilis and Enterococcus faecium. nih.gov While some isoxazole derivatives have shown antimicrobial potential, the specific activity of this compound itself is not detailed in the provided results. nih.govnih.gov The broader class of 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities with isoxazoles, has demonstrated activity against E. coli and P. aeruginosa. nih.gov The effectiveness of these compounds is often enhanced when combined with outer membrane permeabilizing agents, particularly for Gram-negative bacteria. nih.gov For Gram-positive bacteria, some 2-acylamino-1,3,4-oxadiazole derivatives have shown potent activity against Bacillus subtilis. nih.gov

Antimicrobial Activity of Related Heterocyclic Compounds

Compound Class Bacterial Strain Activity Reference
1,3,4-Oxadiazole derivatives Escherichia coli, Pseudomonas aeruginosa Active, especially with permeabilizing agents nih.govnih.gov
2-Acylamino-1,3,4-oxadiazole derivatives Bacillus subtilis Potent activity nih.gov
Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids E. coli, P. aeruginosa, S. aureus, B. subtilis Similar or stronger activity compared to gentamicin nih.gov

Anti-inflammatory Potential

Isoxazole derivatives have been evaluated for their anti-inflammatory properties, a key area of pharmacological research. nih.gov These investigations often involve assessing the inhibition of inflammatory mediators and enzymes.

Studies have shown that some isoxazole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory cascade. nih.govnih.gov For example, nitroxide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) that incorporate a heterocyclic ring have demonstrated the ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) in A549 cells. nih.gov Furthermore, certain isoxazole-containing compounds have shown efficacy in animal models of inflammation, such as carrageenan-induced paw edema. nih.gov The anti-inflammatory effects are attributed to the modulation of various signaling pathways involved in inflammation. mdpi.com

Antianaphylactic Activity Evaluation

The potential of isoxazole derivatives to counteract anaphylactic reactions has been a subject of preclinical investigation. These studies are critical for the development of new treatments for allergic conditions.

A series of N-(4-isoxazolylthiazol-2-yl)oxamic acid derivatives, which are structurally related to the core compound of interest, have been synthesized and tested for their antianaphylactic activity. nih.gov In a passive cutaneous anaphylaxis (PCA) model in rats, many of these compounds exhibited potent antianaphylactic effects, surpassing the reference drug disodium (B8443419) cromoglycate (DSCG). nih.gov Notably, unlike DSCG, these derivatives were effective when administered orally. nih.gov One of the most promising compounds from this series also demonstrated activity in experimental models of both IgE- and IgG-mediated anaphylactic responses at the bronchopulmonary level. nih.gov

In Vivo Therapeutic Proof-of-Concept in Preclinical Models

Following promising in vitro results, the evaluation of this compound derivatives and related compounds has progressed to in vivo models to establish a therapeutic proof-of-concept.

Antitumor Effects in Relevant Animal Models

While specific in vivo antitumor data for this compound was not found in the search results, studies on related isoxazole-containing structures provide valuable insights. For instance, the antianaphylactic agent N-[4-(3-methyl-5-isoxazolyl)-2-thiazolyl]oxamic acid 2-ethoxyethyl ester, an isoxazole derivative, has undergone in vivo testing for its effects on anaphylactic responses, which can be relevant to inflammatory processes associated with some cancers. nih.gov The broader class of isoxazole derivatives has been recognized for its potential in developing anticancer drugs, with some compounds advancing to in vivo studies based on their ability to induce apoptosis in cancer cells. nih.govnih.gov

Modulation of Lipid Homeostasis in Dyslipidemia Models

While direct studies on this compound for lipid modulation are not extensively documented in publicly available research, the broader isoxazole class of compounds has shown potential in this therapeutic area. A notable example is the preclinical investigation of isoxazole derivatives as farnesoid X receptor (FXR) agonists. FXR is a key nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism.

One such derivative, LY2562175, has been identified as a potent and selective FXR agonist. In preclinical studies using LDLr-/- mice, a model for dyslipidemia, this compound demonstrated significant lipid-modulating effects. The administration of this isoxazole derivative led to a robust decrease in plasma levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (vLDL), which are often referred to as "bad cholesterol." Concurrently, an increase in high-density lipoprotein (HDL), or "good cholesterol," was observed. These findings highlight the potential of the isoxazole scaffold, and by extension derivatives of this compound, as a basis for developing novel therapies for dyslipidemia and atherosclerosis.

Efficacy in Anti-Ectoparasitic Models (Based on Isoxazoline (B3343090) Precedent)

The isoxazoline chemical class, to which this compound belongs, is well-established for its potent ectoparasiticidal activity. researchgate.netnih.govexlibrisgroup.commsdvetmanual.commerckvetmanual.com This class of compounds has led to the development of several commercially successful veterinary drugs for the control of fleas, ticks, and mites in companion animals. researchgate.netcliniciansbrief.comresearchgate.net

The primary mechanism of action for isoxazolines is the noncompetitive antagonism of ligand-gated chloride channels, specifically those gated by γ-aminobutyric acid (GABA) and glutamate. researchgate.netcliniciansbrief.comnih.gov These channels are crucial for neurotransmission in invertebrates. By blocking these channels, isoxazolines cause uncontrolled neuronal activity, leading to rapid paralysis and death of the ectoparasites. researchgate.net This mode of action is highly selective for invertebrate nerve and muscle cells, which contributes to their therapeutic index in vertebrate hosts. cliniciansbrief.com

The efficacy of isoxazolines is broad-spectrum, demonstrating activity against a wide range of ectoparasites. For instance, in controlled studies, various isoxazoline compounds have shown rapid onset of action, with nearly 100% of fleas killed within hours of administration. cliniciansbrief.com Significant efficacy against various tick species is also well-documented. cliniciansbrief.comnih.gov Given this strong precedent, derivatives of this compound are logical candidates for investigation in anti-ectoparasitic models, leveraging the known pharmacophore of the isoxazoline ring. researchgate.net

Preclinical Pharmacokinetic Profiling (ADME)

The pharmacokinetic properties of the isoxazoline class have been characterized in several animal models. The data provides a foundational understanding of the likely Absorption, Distribution, Metabolism, and Excretion (ADME) profile for new derivatives such as this compound.

Absorption Characteristics in Animal Models

Studies on various isoxazoline compounds have consistently shown good oral absorption in animal models. For example, sarolaner (B610696) and afoxolaner (B517428) are reported to be rapidly and well-absorbed following oral administration in dogs. msdvetmanual.com

Key absorption parameters for representative isoxazolines are summarized below:

CompoundBioavailabilityTime to Maximum Plasma Concentration (Tmax)Animal Model
Afoxolaner 74%2-12 hoursRat, Dog
Sarolaner >85%Within 24 hoursDog
Compound 23 *-26.0 hoursDog
**(S)-N-((1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c] researchgate.netnih.govoxaborol-6-yl)methyl)-2-methyl-4-(5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzamide

This efficient absorption from the gastrointestinal tract is a desirable characteristic for systemically acting therapeutic agents.

Distribution Patterns in Biological Systems

Once absorbed, isoxazolines exhibit extensive distribution throughout the body. A key factor influencing their distribution is their lipophilic nature, which facilitates movement across cellular membranes. merckvetmanual.com

A defining characteristic of this class is high plasma protein binding. Both afoxolaner and sarolaner have been shown to bind to plasma proteins at rates exceeding 99%. msdvetmanual.com This extensive binding can create a drug reservoir in the bloodstream, contributing to a prolonged duration of action. The volume of distribution can be influenced by the water solubility of the specific chemical, with more polar compounds tending to be excreted by the kidneys and more lipid-soluble ones accumulating in fat. merckvetmanual.com

Metabolic Stability and Pathways

The metabolic fate of isoxazoline derivatives can vary. Some compounds, like sarolaner, show minimal metabolism in dogs. msdvetmanual.com However, other isoxazole-containing compounds are known to be extensively metabolized.

A major metabolic pathway identified for some isoxazole-containing drugs, such as the anticoagulant razaxaban, is the reductive opening of the isoxazole ring. nih.gov This reaction, catalyzed by NADH-dependent reductases in the liver and potentially by intestinal microflora, results in the formation of a benzamidine (B55565) metabolite. nih.gov While the parent drug was the major circulating component, this ring-opening was the primary metabolic clearance pathway. nih.gov Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation, e.g., glucuronidation) reactions are the general pathways for xenobiotic metabolism. merckvetmanual.com The specific metabolic profile of this compound would require dedicated investigation, but these established pathways for related structures provide a strong indication of potential metabolic routes.

Excretion Profiles

The primary route of elimination for isoxazoline compounds and their metabolites is typically through the feces via biliary excretion. msdvetmanual.commerckvetmanual.comnih.gov

For razaxaban, biliary excretion accounted for 34% to 44% of the administered dose in rats and dogs, with urinary excretion being a minor pathway (3% to 13%). nih.gov Similarly, afoxolaner and its metabolites are primarily excreted via the biliary route. msdvetmanual.commerckvetmanual.com This pattern of excretion is consistent with the lipophilic nature and high molecular weight of many compounds in this class.

Computational Chemistry and Rational Design of N Isoxazol 4 Yl 1 Naphthamide Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of structure-based drug design, utilized to predict the preferred orientation of a ligand when bound to a target receptor. For N-(isoxazol-4-yl)-1-naphthamide analogues, this technique is instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity.

Research on isoxazole-carboxamide derivatives, which are structurally similar to this compound, has demonstrated the utility of molecular docking in understanding their biological activity. For instance, docking studies on isoxazole-carboxamide derivatives as potential cyclooxygenase (COX) inhibitors have revealed crucial binding interactions within the enzyme's active site. nih.govnih.govresearchgate.net These studies highlight how specific substitutions on the phenyl and isoxazole (B147169) rings can influence binding orientation and selectivity for COX-2 over COX-1. nih.gov For example, the presence of dimethoxy groups on an associated phenyl ring and a chlorine atom on another can push the 5-methyl-isoxazole ring into a secondary binding pocket, creating ideal interactions for potent and selective inhibition. nih.gov

Similarly, in the context of antimicrobial activity, docking has been used to predict the binding of isoxazole derivatives to essential bacterial enzymes like elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.govnih.gov These simulations can rationalize the observed in vitro activity and guide the design of new analogues with improved antibacterial profiles. The binding affinities and interaction patterns derived from docking studies, such as hydrogen bonds and hydrophobic interactions, provide a rational basis for structural modifications aimed at enhancing potency.

Table 1: Representative Molecular Docking Results for Isoxazole Derivatives

Compound Class Target Protein Key Findings Reference
Isoxazole-carboxamides COX-2 Dimethoxy and chloro substitutions promote ideal binding in the secondary pocket. nih.gov
Isoxazole derivatives Carbonic Anhydrase (CA) Docking results correlate with in vitro inhibitory activity, identifying key active site interactions. acs.orgresearchgate.net
Phenyl-isoxazole-carboxamides Bacterial Elastase Predicted binding interactions help explain antimicrobial activity. nih.govnih.gov

Advanced QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the development of this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.

These models can predict the activity of newly designed compounds before their synthesis, saving significant time and resources. tandfonline.com Studies on isoxazole derivatives targeting the farnesoid X receptor (FXR) have successfully employed 3D-QSAR to identify structural features crucial for agonistic activity. mdpi.com The resulting contour maps from these analyses show regions where steric bulk, electrostatic charge, and hydrophobic or hydrophilic groups can be modified to enhance activity. For example, CoMFA and CoMSIA models have indicated that hydrophobicity at one position and an electronegative group at another are critical for the agonistic activity of certain isoxazole derivatives. mdpi.com

QSAR models have been developed for various isoxazole-containing scaffolds, predicting activities such as anti-inflammatory, antiviral, and anticancer effects. nih.govnih.govtandfonline.com These models are validated through rigorous statistical methods to ensure their predictive power. u-strasbg.frunc.eduresearchgate.net The insights gained from QSAR can guide the focused design of this compound analogues with a higher probability of possessing the desired biological effect.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. For this compound analogues, MD simulations are crucial for assessing the conformational flexibility of the ligand in the binding pocket and the stability of its interactions with the target protein.

Furthermore, MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). mdpi.com These calculations can provide a more accurate ranking of the binding affinities of different analogues than docking scores alone. Studies on isoxazole amides as SMYD3 inhibitors have demonstrated the power of MD-based free energy calculations in accurately ranking compounds and providing chemical insight into ligand-protein binding.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound analogues, DFT calculations can provide valuable information about their geometry, frontier molecular orbitals (HOMO and LUMO), and chemical reactivity descriptors. researchgate.net

The energies of the HOMO and LUMO and the resulting energy gap are important indicators of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net DFT studies on isoxazole derivatives have been used to calculate properties such as hardness, chemical potential, and electrophilicity, which can be correlated with their biological activity. researchgate.net The method is also used to optimize the 3D structures of ligands before performing molecular docking to ensure the use of a low-energy and realistic conformation. acs.orgnih.gov

Moreover, DFT can be used to analyze the molecular electrostatic potential (MEP), which helps in understanding the sites for electrophilic and nucleophilic attack and the nature of intermolecular interactions. This information is critical for designing analogues with improved binding characteristics. researchgate.netmultidisciplinaryjournals.com

Table 2: Key Parameters from DFT Analysis of Heterocyclic Compounds

Parameter Significance in Drug Design Typical Application Reference
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. Correlating electronic properties with biological activity. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Identifies regions for non-covalent interactions. Understanding ligand-receptor binding. researchgate.net
Chemical Reactivity Descriptors Quantifies properties like hardness and electrophilicity. Predicting the reactivity and interaction potential of analogues. researchgate.net
Optimized Geometry Provides the lowest energy 3D structure. Preparing ligands for docking and MD simulations. acs.orgnih.gov

Virtual Screening Strategies for Novel Lead Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govspringernature.comresearchgate.netbsb-muenchen.de For the discovery of novel this compound analogues with unique biological activities, both ligand-based and structure-based virtual screening approaches can be employed.

In structure-based virtual screening, molecular docking is used to "screen" vast compound databases against a specific protein target. researchgate.netresearchgate.net This approach has been successfully used to identify novel chemotypes for various targets, including those for which isoxazole-containing compounds were identified as hits. nih.govnih.gov The increasing size of virtual libraries, now containing billions of molecules, enhances the probability of discovering novel and potent inhibitors. nih.gov

Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target. Instead, it uses the structure of a known active compound, such as a promising this compound analogue, to find other molecules in a database with similar properties. This can be based on 2D similarity, 3D shape, or pharmacophore models. Virtual screening of azole libraries has been conducted to identify potential antifungal agents, demonstrating the utility of this approach for specific chemical classes. elsevierpure.com

Cheminformatics and Predictive Modeling for Druggability and Target Prediction

Cheminformatics encompasses the use of computational methods to analyze and model chemical and biological data. In the context of designing this compound analogues, cheminformatics plays a crucial role in predicting "druggability" and potential biological targets.

Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. Chemo-informatics analyses of novel fluorophenyl-isoxazole-carboxamide derivatives have been used to ensure compliance with Lipinski's rule of five, a set of guidelines to evaluate druggability. researchgate.net

Furthermore, cheminformatics tools can be used for target prediction. By analyzing the structural features of a molecule like this compound, these tools can search databases of known drug-target interactions to suggest potential biological targets. This is particularly useful when the mechanism of action of a compound is unknown. The broad therapeutic potential of isoxazole derivatives, which target a range of proteins including kinases, enzymes, and receptors, makes them excellent candidates for such predictive modeling. rsc.orgnih.govresearchgate.net

Future Directions and Therapeutic Potential of N Isoxazol 4 Yl 1 Naphthamide

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Profiles

The foundation of advancing N-(isoxazol-4-yl)-1-naphthamide as a therapeutic candidate lies in the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are pivotal in this endeavor, guiding the modification of the core structure to optimize biological activity. nih.govnih.govnih.gov

Key areas for modification include:

The Naphthyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) at different positions on the naphthalene (B1677914) ring can significantly influence binding affinity to target proteins and alter the molecule's electronic and lipophilic character.

The Isoxazole (B147169) Ring: The substitution pattern on the isoxazole ring is another critical determinant of activity. The placement of small alkyl or aryl groups can modulate target engagement and metabolic stability.

The Amide Linker: The amide bond connecting the naphthyl and isoxazole moieties offers opportunities for modification, such as N-alkylation or replacement with bioisosteres, to improve properties like cell permeability and resistance to enzymatic degradation.

Synthetic strategies for creating these derivatives often involve multi-step sequences. The formation of the isoxazole ring can be achieved through methods like 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. mdpi.com The amide bond is typically formed by coupling a 1-naphthoyl derivative with a 4-amino-isoxazole precursor. Fine-tuning these synthetic routes to improve yields and scalability is an ongoing area of research. nih.gov

Exploration of Unconventional Biological Targets and Disease Indications

While initial research may focus on established targets, the unique chemical structure of this compound warrants a broader investigation into unconventional biological targets. The isoxazole nucleus is a versatile pharmacophore found in drugs with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov This suggests that naphthamide-isoxazole hybrids could be active in multiple disease areas.

Future research could explore the potential of these compounds in:

Metabolic Diseases: Recent studies on isoxazole-dihydropyrimidinone hybrids have shown promise in modulating adipogenesis and dyslipidemia, suggesting that this compound derivatives could be explored for conditions like obesity and type 2 diabetes. nih.gov

Neurodegenerative Disorders: The anti-inflammatory properties of some isoxazole-containing compounds could be relevant for targeting neuroinflammation, a key pathological feature of diseases like Alzheimer's and Parkinson's. nih.gov

Infectious Diseases: The naphthamide scaffold has been associated with antimicrobial properties, opening the door to investigating these hybrids as potential antibacterial or antifungal agents.

Screening libraries of this compound derivatives against a diverse panel of biological targets will be crucial for uncovering novel therapeutic applications.

Synergistic Combination Therapies with Existing Agents

A promising strategy in modern therapeutics is the use of combination therapies to enhance efficacy, reduce dosages, and overcome drug resistance. Once the primary biological activity of this compound derivatives is established (e.g., as an anticancer agent), future studies should explore their synergistic potential with existing drugs.

For instance, if a derivative shows activity against a particular cancer, it could be combined with:

Standard Chemotherapeutic Agents: To potentially lower the required dose of the cytotoxic drug, thereby reducing side effects.

Targeted Therapies: To inhibit cancer growth through multiple pathways, making it more difficult for resistance to develop.

Immunotherapies: To modulate the tumor microenvironment and enhance the patient's immune response against the cancer.

Designing these combination studies requires a deep understanding of the compound's mechanism of action to identify rational therapeutic partners.

Development of Novel Drug Delivery Systems for Optimized Bioavailability

A significant hurdle for many promising drug candidates, particularly those with aromatic ring systems, is poor aqueous solubility and limited oral bioavailability. walshmedicalmedia.com Novel drug delivery systems (DDS) offer a solution to this challenge by improving the pharmacokinetic profile of these compounds. researchgate.netnih.gov

For this compound and its derivatives, several DDS strategies could be employed:

Nanocarriers: Encapsulating the compound in nanoparticles, such as liposomes, niosomes, or polymeric micelles, can enhance solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption. nih.gov

Nano-emulgels: For topical or transdermal applications, formulating the compound as a nano-emulgel can improve its permeability through the skin. researchgate.net

Cyclodextrins: Complexation with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, can increase the solubility and dissolution rate of poorly soluble drugs. walshmedicalmedia.com

The selection of an appropriate DDS will depend on the specific physicochemical properties of the derivative and the intended route of administration. middlebury.edu

Addressing Synthetic and Biological Challenges in Naphthamide-Isoxazole Hybrid Development

The successful development of this compound-based therapeutics requires overcoming several synthetic and biological challenges.

Synthetic Challenges:

Reaction Yields and Purity: Achieving high yields and purity in multi-step syntheses can be difficult. Optimization of reaction conditions, catalysts, and purification methods is often necessary. mdpi.com

Scalability: A synthetic route that is effective on a laboratory scale may not be easily scalable for industrial production. Developing cost-effective and efficient large-scale synthesis methods is a critical step. nih.gov

Regioselectivity: Controlling the position of substituents on both the naphthalene and isoxazole rings is essential for establishing clear SARs and can be synthetically demanding.

Biological Challenges:

Potency and Selectivity: While a compound may show biological activity, achieving the necessary potency and selectivity for a specific target without affecting others (off-target effects) is a major hurdle.

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is vital. Poor metabolic stability or rapid clearance can limit a drug's effectiveness in vivo.

Toxicity: Ensuring the compound is not toxic to healthy cells is paramount. Early-stage toxicity screening is essential to identify and eliminate problematic candidates.

Addressing these challenges through iterative cycles of design, synthesis, and biological testing is fundamental to translating the therapeutic potential of this compound into clinical reality.

Q & A

Q. Basic Analytical Approach

  • IR Spectroscopy : Identify key functional groups:
    • Amide C=O stretch: 1670–1680 cm⁻¹.
    • NH stretch: 3260–3300 cm⁻¹.
    • Isoxazole C-O stretch: ~1250 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Look for triazole proton signals at δ 8.3–8.4 ppm and naphthyl aromatic protons between δ 7.2–8.6 ppm.
    • ¹³C NMR : Amide carbonyl appears at ~165 ppm; isoxazole carbons resonate at 105–160 ppm .

How can computational methods predict the bioactivity of this compound derivatives?

Advanced Structure-Activity Analysis
Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the compound and target enzymes like acetylcholinesterase (AChE). For example, substituting the naphthamide core with electron-withdrawing groups (e.g., nitro) enhances binding affinity to AChE’s catalytic site. Docking simulations of analogs like N-(3-nitrophenyl) derivatives show hydrogen bonding with Ser203 and π-π stacking with Trp86, correlating with anticholinesterase activity .

What strategies resolve contradictions in biological activity data for isoxazole-naphthamide hybrids?

Advanced Data Interpretation
Discrepancies in bioactivity (e.g., antiviral vs. anticancer results) may arise from substituent positioning. For example:

  • Isoxazol-4-yl derivatives show higher activity against platelet aggregation than isoxazol-3-yl analogs due to better steric alignment with thrombin receptors.
  • Nitro groups at the para position enhance anticancer activity (e.g., IC₅₀ = 12 µM against HeLa cells) but reduce solubility. Use logP calculations and HPLC-based solubility assays to balance potency and bioavailability .

How do reaction solvents influence the regioselectivity of 1,3-dipolar cycloadditions in naphthamide synthesis?

Advanced Reaction Design
Polar solvents like tert-butanol/water mixtures favor endo transition states, leading to 1,4-disubstituted triazoles. In contrast, nonpolar solvents (e.g., toluene) promote exo pathways, yielding 1,5-regioisomers. Solvent choice must align with target pharmacophore requirements. For example, 1,4-triazole derivatives exhibit stronger kinase inhibition (e.g., IC₅₀ = 0.8 µM for JAK2) due to optimal hydrogen bonding with ATP-binding pockets .

What purification methods are recommended for isolating this compound from byproducts?

Q. Basic Purification Protocol

  • Recrystallization : Use ethanol or ethyl acetate/petroleum ether mixtures to remove unreacted azides or alkynes.
  • Column Chromatography : For nitro-substituted derivatives, silica gel (60–120 mesh) with hexane:ethyl acetate (7:3) achieves >95% purity.
  • Monitor by LC-MS to detect low-abundance byproducts (e.g., dehalogenated analogs) .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced Stability Testing

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Plasma Stability : Add to human plasma (37°C, 1 hour). Precipitate proteins with acetonitrile and quantify parent compound loss using LC-MS/MS.
    • Derivatives with electron-donating groups (e.g., methoxy) show <10% degradation at pH 7.4 .

What role does the isoxazole ring play in the compound’s pharmacokinetic properties?

Advanced Pharmacokinetic Profiling
The isoxazole moiety enhances metabolic stability by resisting cytochrome P450 oxidation. However, its hydrophobicity (clogP ~3.5) limits aqueous solubility. Introduce polar groups (e.g., sulfonamide) at the naphthamide’s para position to improve solubility (e.g., clogP reduction to 2.1) without compromising bioavailability .

How can researchers design SAR studies for this compound analogs?

Q. Advanced SAR Strategy

  • Core Modifications : Replace naphthamide with anthracenamide to test π-system effects on DNA intercalation.
  • Substituent Screening : Synthesize derivatives with halogens (Cl, Br), nitro, or amino groups at the phenyl ring. Evaluate IC₅₀ against cancer cell lines (e.g., MCF-7, A549).
  • In Silico Tools : Use SwissADME to predict ADME properties and Molinspiration for bioactivity scores (e.g., GPCR ligand potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.